molecular formula C17H37BrN2S B13734714 S-Hexadecylisothiuronium bromide CAS No. 16914-92-4

S-Hexadecylisothiuronium bromide

Cat. No.: B13734714
CAS No.: 16914-92-4
M. Wt: 381.5 g/mol
InChI Key: CNTPNOHRVGTZNS-UHFFFAOYSA-N
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Description

S-Hexadecylisothiuronium bromide is a quaternary isothiuronium salt characterized by a hexadecyl (C₁₆H₃₃) chain attached to an isothiuronium group (NH₂)₂C=S⁺, with bromide as the counterion. Its structure combines a long hydrophobic alkyl chain with a positively charged isothiuronium head, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No.

16914-92-4

Molecular Formula

C17H37BrN2S

Molecular Weight

381.5 g/mol

IUPAC Name

hexadecyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C17H36N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19;/h2-16H2,1H3,(H3,18,19);1H

InChI Key

CNTPNOHRVGTZNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC(=N)N.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecylisothiuronium bromide typically involves the reaction of hexadecylamine with thiourea in the presence of hydrobromic acid. The reaction proceeds as follows:

    Hexadecylamine: reacts with to form .

  • The addition of hydrobromic acid leads to the formation of This compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and ensuring precise control over reaction conditions such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: S-Hexadecylisothiuronium bromide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-Hexadecylisothiuronium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of cell membranes and protein interactions due to its ability to disrupt lipid bilayers.

    Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of S-Hexadecylisothiuronium bromide primarily involves its interaction with negatively charged surfaces and molecules. As a cationic surfactant, it can disrupt lipid bilayers, leading to cell lysis in biological systems. It can also form micelles, which can solubilize hydrophobic compounds and enhance their bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of S-Hexadecylisothiuronium Bromide with Analogues

Compound Structure Substituent Cationic Group Key Properties
S-Hexadecylisothiuronium Br C₁₆H₃₃-S-C(NH₂)₂⁺ Br⁻ Hexadecyl Isothiuronium High lipophilicity, potential surfactant properties
2-Aminoethylisothiuronium Br (AET) C₂H₄-NH₂-S-C(NH₂)₂⁺ Br⁻ Aminoethyl Isothiuronium Hydrophilic, studied for radioprotection
Cetrimonium bromide C₁₆H₃₃-N⁺(CH₃)₃ Br⁻ Hexadecyl Trimethylammonium Surfactant, antimicrobial agent
2-(Naphthylmethyl)isothiouronium Br C₁₀H₇-CH₂-S-C(NH₂)₂⁺ Br⁻ Naphthylmethyl Isothiuronium Aromatic interactions, stable crystal packing via N–H∙∙∙Br bonds

Key Findings :

  • Cationic Group Differences : Unlike cetrimonium bromide’s trimethylammonium head, the isothiuronium group enables stronger hydrogen bonding, as seen in 2-(naphthylmethyl)isothiouronium bromide’s crystal structure . This may influence solubility and stability in aqueous environments.
  • Aromatic vs. Aliphatic Substituents : Naphthylmethyl derivatives exhibit π-π stacking in crystals, whereas this compound’s alkyl chain likely promotes van der Waals interactions, affecting melting points and solubility .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological/Toxicological Comparison

Compound Toxicity (LD₅₀) Applications Key Interactions
S-Hexadecylisothiuronium Br Limited data Research, potential bioactivity Charge-assisted H-bonds
AET Moderate acute toxicity Radioprotective agent Membrane disruption, free radical scavenging
Cetrimonium bromide H302 (harmful if swallowed) Surfactant, cosmetics Disrupts lipid bilayers, antimicrobial

Key Findings :

  • AET Derivatives: AET’s aminoethyl group is associated with radioprotective effects, but shorter chains may limit tissue retention compared to this compound’s long alkyl chain .
  • Safety Profiles : Cetrimonium bromide’s acute oral toxicity (H302) suggests this compound may require similar handling precautions, though its isothiuronium group could introduce unique reactivity .

Crystal Engineering and Stability

  • Crystal Packing : 2-(Naphthylmethyl)isothiouronium bromide forms layered structures via N–H∙∙∙Br bonds . This compound’s alkyl chain may instead stabilize bilayers through hydrophobic interactions, reducing hygroscopicity compared to aromatic analogs.
  • Synthesis : Likely synthesized via nucleophilic substitution between hexadecyl bromide and thiourea, analogous to methods for naphthylmethyl derivatives .

Biological Activity

S-Hexadecylisothiuronium bromide (C17H36N2S·Br) is a cationic surfactant that has garnered attention for its diverse biological activities. This article explores its antibacterial properties, interactions with biological membranes, and potential applications in biomedical research.

This compound is characterized by its long hydrophobic hexadecyl chain and a positively charged isothiouronium head. These features contribute to its surfactant properties, allowing it to interact effectively with lipid membranes and proteins.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various pathogenic bacteria. The compound exhibits a broad spectrum of activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as some Gram-positive strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Pseudomonas aeruginosa32 µg/mLDisruption of membrane integrity
Escherichia coli16 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus64 µg/mLMembrane permeability alteration

The antibacterial mechanism primarily involves disrupting the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. This was evidenced by increased membrane permeability in treated bacterial cells as observed through fluorescence microscopy.

Interaction with Biological Membranes

This compound's interaction with phospholipid bilayers has been studied extensively. It forms self-assembled monolayers (SAMs) that can modify the physical properties of membranes, enhancing their stability and functionality in electrochemical applications.

Case Study: Self-assembled Monolayers for Electrocatalysis

In a study investigating the use of self-assembled monolayers for electrostatic electrocatalysis, this compound was utilized to create stable electrode surfaces. The results indicated improved electrocatalytic activity in redox reactions due to the enhanced surface charge density provided by the cationic surfactant:

  • Electrochemical Impedance Spectroscopy (EIS) revealed that SAMs significantly reduced charge transfer resistance, enhancing the efficiency of thermogalvanic cells.
  • Cyclic Voltammetry (CV) demonstrated that electrodes modified with this compound maintained high electrocatalytic activity even after prolonged exposure to reactive environments.

Applications in Biomedical Research

The unique properties of this compound make it a valuable tool in various biomedical applications. Its ability to disrupt bacterial membranes positions it as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Moreover, its role in forming stable SAMs can be leveraged in biosensor technology and drug delivery systems where controlled release and targeted action are crucial.

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